5-Nitro-6-bromo-1h,3h-benzo[de]isochromene
Overview
Description
5-Nitro-6-bromo-1h,3h-benzo[de]isochromene, also known as 6-Bromo-5-nitro-1H,3H-benzo[de]isochromene-1,3-dione, is a chemical compound with the molecular formula C12H4BrNO5 . It has an average mass of 322.068 Da and a monoisotopic mass of 320.927277 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 5 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available sources. It’s known that its molecular formula is C12H4BrNO5 and it has an average mass of 322.068 Da .Scientific Research Applications
Stability and Reactivity
5-Nitro-6-bromo-1h,3h-benzo[de]isochromene derivatives demonstrate interesting stability and reactivity characteristics. For example, the bromine atom in similar bromo-nitro compounds like 5-bromo-1-ethylbenzimidazole and its derivatives shows a lack of lability, indicating a stable bromine attachment in such structures (Andreichikov & Simonov, 1970). This property is crucial for applications where stability under various conditions is necessary.
Structural and Electronic Analysis
Studies on isonaphthalimides, which are structurally similar to this compound, reveal dual luminescence in their crystalline phase. This property is significant for biosensor applications. The electronic structure of such compounds is analyzed using methods like density functional theory, highlighting their potential in materials science (Ganin et al., 2013).
Synthesis and Derivatives
The synthesis of bromo and nitro-substituted compounds, like the one , often leads to the formation of a variety of derivatives. These derivatives have potential applications in creating novel molecules for pharmaceutical and materials science research. For instance, the synthesis of benzo-1, 4-thiazino[3,2-b]tropone derivatives involves the bromination and nitration steps, leading to the formation of different bromo and nitro compounds (Nozoe, Asao, & Takahashi, 1966).
Potential in Medicinal Chemistry
Substituted benzimidazoles and similar structures have been explored for their antimicrobial and antitubercular activities. The synthesis and evaluation of such derivatives, including nitro and bromo-substituted compounds, contribute to the discovery of new therapeutic agents (Shingalapur, Hosamani, & Keri, 2009).
Conformational Analysis
The conformational analysis of similar bromo-nitro compounds can reveal insights into their molecular geometry and isomerism, which is vital for understanding their chemical behavior in various environments. This analysis helps in designing compounds with specific properties for targeted applications (Chachkov et al., 2008).
Properties
IUPAC Name |
8-bromo-7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-12-9-3-1-2-7-5-17-6-8(11(7)9)4-10(12)14(15)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJUOALRCODYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)Br)[N+](=O)[O-])CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264630 | |
Record name | 6-Bromo-5-nitro-1H,3H-naphtho[1,8-cd]pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959766-43-9 | |
Record name | 6-Bromo-5-nitro-1H,3H-naphtho[1,8-cd]pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959766-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-nitro-1H,3H-naphtho[1,8-cd]pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701264630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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